Stereoselective Hydrolysis by Acid Phosphatases: V(L)/V(D) = 24 for Wheat Germ Enzyme
In a direct kinetic comparison of L- and D-O-phosphothreonine hydrolysis, wheat germ acid phosphatase exhibited marked stereoselectivity with a maximal velocity ratio V(L)/V(D) of 24 and a Michaelis constant ratio K(m,L)/K(m,D) of 0.17 [1]. Potato acid phosphatase also showed stereoselectivity but with lower magnitude than the wheat germ enzyme. In contrast, alkaline phosphatases from calf intestine and E. coli demonstrated comparable reactivities toward both optical isomers, indicating that stereoselective discrimination is enzyme-class dependent [1]. The DL-racemic mixture of O-phosphothreonine is therefore the requisite starting material for enzymatic resolution applications aimed at producing enantiopure L-threonine and O-phospho-D-threonine.
| Evidence Dimension | Enzymatic hydrolysis stereoselectivity (wheat germ acid phosphatase) |
|---|---|
| Target Compound Data | L-isomer: V(max) baseline; K(m) baseline (DL mixture contains both L- and D-enantiomers) |
| Comparator Or Baseline | D-isomer: V(max) 24-fold lower; K(m) 5.9-fold higher (K(m,L)/K(m,D) = 0.17) |
| Quantified Difference | V(L)/V(D) = 24; K(m,L)/K(m,D) = 0.17 |
| Conditions | Hydrolysis assay with wheat germ acid phosphatase; pH and temperature not explicitly specified in abstract |
Why This Matters
This quantitative stereoselectivity enables the use of O-phospho-DL-threonine as a racemic substrate for preparative enzymatic resolution, yielding optically pure products that cannot be obtained using the single L-enantiomer alone.
- [1] Scollar MP, Sigal G, Klibanov AM. Preparative resolution of D,L-threonine catalyzed by immobilized phosphatase. Biotechnol Bioeng. 1985;27(3):247-252. doi:10.1002/bit.260270306. View Source
